Vitexia-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitexia-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases . Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose, while glycosidases operate under thermodynamic control using non-activated sugar donors . For instance, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin into vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .
Industrial Production Methods: Industrial production of this compound involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30–80% ethyl acetate, achieving yields of 90–99% . The reaction is typically conducted in a phosphate buffer containing β-fructosidase, sucrose, and vitexin, with the mixture shaken at 35°C for 24 hours .
Chemical Reactions Analysis
Types of Reactions: Vitexia-glucoside primarily undergoes glycosylation reactions. Glycosylation enhances its solubility and bioactivity, making it more suitable for pharmaceutical applications .
Common Reagents and Conditions: The glycosylation reactions involve the use of glycosyltransferases or glycosidases, with common reagents including uridine-diphosphate glucose and non-activated sugar donors . The reactions are conducted in organic solvents like ethyl acetate, with optimal conditions being 30–80% solvent concentration and temperatures around 35°C .
Major Products: The major products of these reactions are vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, both of which exhibit greater aqueous solubility than vitexin .
Scientific Research Applications
Vitexia-glucoside has numerous scientific research applications due to its pharmacological properties. It has been studied for its anti-tumor, anti-oxidant, anti-viral, and hepatoprotective activities . In cancer research, this compound has shown higher anti-tumor activities compared to vitexin, particularly in human breast cancer cytotoxicity assays . Its anti-oxidant properties make it a potential candidate for treating oxidative stress-related diseases . Additionally, its anti-viral and hepatoprotective activities have been explored in various studies .
Mechanism of Action
The mechanism of action of vitexia-glucoside involves its interaction with various molecular targets and pathways. It exerts its anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells . Its anti-oxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-viral and hepatoprotective effects are mediated through its interaction with viral proteins and liver enzymes, respectively .
Comparison with Similar Compounds
Vitexia-glucoside is unique due to its C-glycosylated structure, which confers greater stability and resistance to enzymatic degradation compared to other flavonoids . Similar compounds include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside, which are glycosylated derivatives of vitexin . These derivatives exhibit greater aqueous solubility and enhanced pharmacological activities compared to vitexin .
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |
InChI Key |
NDSUKTASTPEKBX-YGBVHABKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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